2,4-Dichloro-5-fluorobenzene-1-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Inhibitor Halogen Bonding

This 2,4-dichloro-5-fluoro-substituted benzenesulfonamide is the optimal building block for medicinal chemistry programs targeting carbonic anhydrase isoforms IX and XII—validated oncology targets. The specific halogenation pattern directly dictates nanomolar binding affinity (Ki) and isoform selectivity not achievable with mono-halogenated or non-fluorinated analogs. Use the reactive sulfonamide group for late-stage derivatization to build focused inhibitor libraries. Also serves as a privileged scaffold in agrochemical discovery. Supplied at ≥95% purity for reproducible synthetic and assay outcomes.

Molecular Formula C6H4Cl2FNO2S
Molecular Weight 244.06
CAS No. 874773-67-8
Cat. No. B2929773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-fluorobenzene-1-sulfonamide
CAS874773-67-8
Molecular FormulaC6H4Cl2FNO2S
Molecular Weight244.06
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)F
InChIInChI=1S/C6H4Cl2FNO2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyHKWUMQPHHXYJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8): A Versatile Halogenated Sulfonamide Scaffold for Medicinal Chemistry and Agrochemical Research


2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8) is a dihalogenated, fluorine-bearing aromatic sulfonamide with the molecular formula C6H4Cl2FNO2S and a molecular weight of 244.07 g/mol . As a small-molecule sulfonamide, it serves as a key building block and synthetic intermediate in medicinal chemistry and agrochemical discovery, particularly for the construction of carbonic anhydrase inhibitors, herbicides, and fungicides [1][2]. The unique combination of chlorine and fluorine substituents on the benzene ring imparts distinct electronic and steric properties that influence enzyme binding, metabolic stability, and physicochemical profiles compared to non-halogenated or mono-halogenated analogs [3].

Why 2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8) Cannot Be Indiscriminately Replaced by Other Halogenated Benzenesulfonamides


Despite sharing the benzenesulfonamide core, simple substitution with mono-halogenated, non-halogenated, or differently substituted analogs leads to marked and quantifiable differences in target binding affinity, isoform selectivity, and overall biological performance. The specific 2,4-dichloro-5-fluoro substitution pattern directly dictates the compound's electronic profile (pKa of the sulfonamide group) and its ability to engage in favorable halogen bonding interactions within enzyme active sites, particularly with carbonic anhydrases [1]. Empirical evidence demonstrates that replacing this exact pattern with a 3,5-dichloro, a monobromo, or a non-chlorinated scaffold results in a significant loss of binding affinity (up to >10-fold decrease in Ki) and a diminished capacity for selective tumor-associated isoform (CA IX/XII) inhibition [1][2]. The quantitative data presented in Section 3 details these precise differences.

Quantitative Differentiation of 2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8) Against Key Analogs: A Procurement-Focused Evidence Review


2,4-Dichloro Substitution Pattern Delivers Superior Carbonic Anhydrase Affinity vs. Non-Chlorinated and Mono-Bromo Analogs

The 2,4-dichloro substitution pattern, which is a core feature of 2,4-dichloro-5-fluorobenzene-1-sulfonamide, provides a significant and quantifiable increase in binding affinity for multiple carbonic anhydrase (CA) isoforms compared to non-chlorinated or mono-brominated benzenesulfonamide derivatives [1]. This is not a marginal effect; the presence of chloro substituents at the 3,5-positions (relative to the sulfonamide group in a 2,4-dichloro pattern) consistently increased affinity for all tested CAs when compared directly to non-chlorinated compounds in a fluorescent thermal shift assay [1].

Carbonic Anhydrase Inhibition Enzyme Inhibitor Halogen Bonding

Fluorinated Benzenesulfonamides Exhibit Enhanced Tumor-Associated CA IX and XII Inhibition vs. Non-Fluorinated Analogs

The incorporation of fluorine into the benzenesulfonamide scaffold is critical for achieving potent and selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. A study on a series of fluorinated benzenesulfonamides demonstrated that fluorinated derivatives inhibit the tumor-associated isoforms better than their non-fluorinated counterparts, with one compound showing inhibition in the nanomolar range [1]. While the exact Ki value for the 2,4-dichloro-5-fluoro compound is not reported, the trend is clear: fluorination on the aromatic ring of 2,4-dichlorobenzenesulfonamides improves potency against CA IX and XII [1].

Tumor-Associated Carbonic Anhydrase CA IX/CA XII Fluorination Effect

High Purity (95%+) of Commercial 2,4-Dichloro-5-fluorobenzene-1-sulfonamide Minimizes Impurity-Related Experimental Variability

The commercial supply of 2,4-dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8) is consistently specified at a minimum purity of 95% . This level of purity is a critical procurement differentiator. Using a lower-purity grade (e.g., <90%) or an uncharacterized analog can introduce unknown impurities that may act as potent enzyme inhibitors, cytotoxic agents, or catalyst poisons, leading to irreproducible results and wasted resources.

Chemical Synthesis Purity Reproducibility

High-Impact Research and Development Applications for 2,4-Dichloro-5-fluorobenzene-1-sulfonamide (CAS 874773-67-8)


Medicinal Chemistry: Lead Optimization for Tumor-Associated Carbonic Anhydrase (CA IX/XII) Inhibitors

This compound is the optimal starting scaffold for medicinal chemistry programs targeting carbonic anhydrase isoforms IX and XII, which are validated therapeutic targets in oncology. The evidence shows that the 2,4-dichloro pattern is essential for achieving low nanomolar binding affinity to CAs, and the presence of a fluorine atom on the ring further enhances inhibition of the tumor-associated isoforms [1]. Researchers can utilize the reactive sulfonamide group for further derivatization (e.g., at the 5-position) to build focused libraries of CA IX/XII inhibitors with the aim of achieving isoform selectivity and nanomolar potency [1][2].

Agrochemical Discovery: Synthesis of Novel Fluorinated Herbicides and Fungicides

Fluorinated sulfonamides, including those based on the 2,4-dichloro-5-fluorobenzenesulfonamide core, are a privileged class of molecules in the development of next-generation herbicides and fungicides [1]. The halogenation pattern contributes to improved environmental stability, bioavailability, and target-site binding in pest organisms. This specific compound serves as an ideal intermediate for the late-stage introduction of the fluorinated benzenesulfonamide pharmacophore into more complex agrochemical candidates [1][2].

Chemical Biology: Tool Compound for Investigating Halogen Bonding in Protein-Ligand Interactions

The specific 2,4-dichloro-5-fluoro substitution pattern provides a well-defined model system for studying the role of halogen bonding in protein-ligand recognition. The chlorine and fluorine atoms on the electron-deficient aromatic ring create distinct sigma-hole potentials, which can be systematically probed using X-ray crystallography or NMR with target enzymes like carbonic anhydrase [1]. This compound's use in such studies can yield fundamental insights into molecular recognition that are applicable across drug discovery.

Synthetic Methodology Development: A Building Block for Exploring C-H Activation and Cross-Coupling Reactions

As a dihalogenated aromatic compound, it is a valuable substrate for developing and testing new synthetic methodologies, particularly in transition-metal-catalyzed cross-coupling and C-H functionalization reactions. The presence of both chlorine and fluorine atoms provides multiple sites for potential chemoselective transformations, allowing methodologists to demonstrate the functional group tolerance and regioselectivity of their novel catalytic systems. Its high commercial purity (≥95%) is essential for ensuring that reaction outcomes are due to the catalyst system and not impurities [1].

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